tert-Butyl 4-formyl-4-(4-(methylthio)-phenyl)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-formyl-4-(4-(methylthio)-phenyl)piperidine-1-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a formyl group, and a methylthio-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-formyl-4-(4-(methylthio)-phenyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors.
Introduction of the Formyl Group: The formyl group can be introduced via a formylation reaction, often using reagents such as formic acid or formyl chloride.
Attachment of the Methylthio-Substituted Phenyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a methylthio-substituted phenyl group, typically using a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-formyl-4-(4-(methylthio)-phenyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acid derivative.
Reduction: Alcohol derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 4-formyl-4-(4-(methylthio)-phenyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-formyl-4-(4-(methylthio)-phenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, while the methylthio-substituted phenyl group can influence the compound’s binding affinity and specificity for certain targets. The piperidine ring provides structural stability and can modulate the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-formyl-4-methyl-piperidine-1-carboxylate: Similar structure but with a methyl group instead of a methylthio-substituted phenyl group.
tert-Butyl 4-formyl-4-(trifluoromethyl)piperidine-1-carboxylate: Contains a trifluoromethyl group instead of a methylthio-substituted phenyl group.
Uniqueness
tert-Butyl 4-formyl-4-(4-(methylthio)-phenyl)piperidine-1-carboxylate is unique due to the presence of the methylthio-substituted phenyl group, which can impart distinct chemical and biological properties compared to other similar compounds
Biological Activity
tert-Butyl 4-formyl-4-(4-(methylthio)-phenyl)piperidine-1-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound includes a piperidine ring, a formyl group, and a methylthio-substituted phenyl group, which may contribute to its interactions with biological targets.
Synthesis
The synthesis of this compound typically involves several steps, starting from readily available precursors. Key steps include:
- Formation of the Piperidine Ring: This can be achieved through cyclization reactions.
- Introduction of the Formyl Group: Commonly done via formylation reactions using reagents like formic acid or formyl chloride.
- Attachment of the Methylthio-Substituted Phenyl Group: Often involves nucleophilic aromatic substitution reactions.
Biological Activity
Research has indicated that this compound exhibits various biological activities, particularly in pharmacological contexts.
The biological activity is hypothesized to arise from the compound's ability to interact with specific molecular targets and pathways. The formyl group may participate in biochemical reactions, while the methylthio-substituted phenyl group can influence binding affinity and specificity for certain targets. The piperidine ring enhances the overall stability and activity of the compound.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- In Vitro Studies: Research has shown that derivatives of piperidine compounds can activate GLP-1 receptors, which are critical in glucose metabolism and insulin regulation. For example, derivatives structurally related to this compound have been evaluated for their efficacy in activating these receptors, demonstrating promising results in enhancing insulin secretion in pancreatic cells .
- Pharmacological Screening: A study highlighted the potential of this compound as a precursor for drug development due to its favorable interactions with biological targets . The compound's ability to modulate signaling pathways related to inflammation and metabolic disorders has been noted, suggesting its therapeutic potential.
- Toxicity Assessments: Safety profiles are crucial for any therapeutic candidate. Preliminary assessments indicate that while some derivatives exhibit significant biological activity, understanding their toxicity is essential for further development .
Summary Table of Biological Activities
Properties
IUPAC Name |
tert-butyl 4-formyl-4-(4-methylsulfanylphenyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3S/c1-17(2,3)22-16(21)19-11-9-18(13-20,10-12-19)14-5-7-15(23-4)8-6-14/h5-8,13H,9-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDCAHAVJKHZGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C=O)C2=CC=C(C=C2)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601123574 | |
Record name | 1-Piperidinecarboxylic acid, 4-formyl-4-[4-(methylthio)phenyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601123574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1673527-15-5 | |
Record name | 1-Piperidinecarboxylic acid, 4-formyl-4-[4-(methylthio)phenyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1673527-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 4-formyl-4-[4-(methylthio)phenyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601123574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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